Benzamide, 4-nitro-N-octyl-
CAS No.: 64026-20-6
Cat. No.: VC19412937
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64026-20-6 |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 4-nitro-N-octylbenzamide |
| Standard InChI | InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-12-16-15(18)13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) |
| Standard InChI Key | AUJHSBGZLYGRON-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Benzamide, 4-nitro-N-octyl- features a benzamide backbone substituted with a nitro group (-NO) at the fourth carbon of the aromatic ring and an n-octyl chain (-CH) bonded to the amide nitrogen. The IUPAC name, 4-nitro-N-octylbenzamide, reflects this substitution pattern . Key structural identifiers include:
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InChI:
InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-12-16-15(18)13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) -
Canonical SMILES:
CCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
The octyl chain enhances lipophilicity, as evidenced by a calculated LogP value of 4.35 , suggesting favorable membrane permeability for biological applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-nitro-N-octylbenzamide typically involves a two-step process:
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Nitration of Benzamide Derivatives:
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4-Nitrobenzoic acid is first prepared via nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids.
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The nitro group directs electrophilic substitution to the para position due to its meta-directing nature.
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Amide Bond Formation:
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The carboxylic acid group of 4-nitrobenzoic acid is activated using thionyl chloride (SOCl) to form the corresponding acyl chloride.
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Reaction with octylamine (CHNH) in anhydrous dichloromethane yields the target compound:
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Optimization and Yield
Yields for this reaction typically range between 60–75%, depending on reaction time and purification methods (e.g., column chromatography). The use of coupling agents like HATU or EDCl may improve efficiency but increases costs .
Physicochemical Properties
Solubility and Stability
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Solubility: The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and ethanol .
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the amide bond.
Thermal Properties
While specific melting and boiling points are unreported, related N-alkylbenzamides exhibit melting points between 80–120°C, suggesting similar thermal behavior for this derivative .
Applications in Pharmaceutical and Materials Science
Drug Design and Medicinal Chemistry
Benzamide derivatives are pivotal in drug discovery due to their ability to modulate protein-ligand interactions. For 4-nitro-N-octylbenzamide:
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Lipophilicity Enhancement: The octyl chain increases LogP, improving blood-brain barrier penetration .
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Nitro Group as a Pharmacophore: The nitro group can act as a hydrogen bond acceptor or participate in redox reactions, potentially conferring antimicrobial or antiparasitic activity .
Comparative Analysis with Fluorinated Analogues
Fluorinated benzamides, such as 4-nitro-N-(perfluorooctyl)benzamide, demonstrate enhanced binding affinity to target proteins (e.g., kinase inhibitors) due to fluorine’s electronegativity and hydrophobic character. While 4-nitro-N-octylbenzamide lacks fluorine, its alkyl chain offers a balance between lipophilicity and synthetic accessibility.
Future Directions and Research Gaps
Structural Modifications
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Heteroatom Incorporation: Replacing the nitro group with sulfonamide or carboxylate moieties could alter electronic properties and bioactivity .
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Short-Chain Analogues: Investigating methyl or ethyl variants may elucidate structure-activity relationships (SAR) .
Targeted Drug Delivery
Conjugation with nanoparticles or liposomes could enhance solubility and target specificity, reducing off-target effects .
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